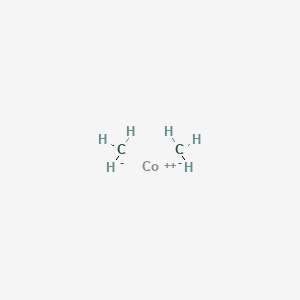

Cobalt(2+) dimethanide

Description

Cobalt(2+) dimethanide, hypothesized as Co(CH₃)₂, is an organocobalt compound where cobalt(II) is coordinated with two methanide (CH₃⁻) ligands. Theoretical studies propose a tetrahedral or square-planar geometry, with applications in organic synthesis or as precursors for cobalt-based nanomaterials. However, empirical data on its synthesis, stability, and properties remain speculative, necessitating comparisons with structurally or functionally analogous compounds .

Properties

CAS No. |

108890-31-9 |

|---|---|

Molecular Formula |

C2H6Co |

Molecular Weight |

89.00 g/mol |

IUPAC Name |

carbanide;cobalt(2+) |

InChI |

InChI=1S/2CH3.Co/h2*1H3;/q2*-1;+2 |

InChI Key |

QZBWZXFUBGPAHW-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cobalt(2+) dimethanide typically involves the reaction of cobalt(II) salts with methanide ligands under controlled conditions. One common method is the reaction of cobalt(II) chloride with sodium methanide in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Cobalt(2+) dimethanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of cobalt, often forming cobalt(III) complexes.

Reduction: It can be reduced back to cobalt(0) under specific conditions.

Substitution: The methanide ligands can be substituted with other ligands such as halides or phosphines.

Complexation: It can form complexes with other molecules, such as ammonia or water, leading to the formation of hexaamminecobalt(II) or hexaaquacobalt(II) ions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution and complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cobalt(2+) dimethanide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for vitamin B12 analogs.

Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to generate reactive oxygen species and induce cell death in cancer cells

Industry: It is used in the production of high-performance materials, including magnetic materials and alloys

Mechanism of Action

The mechanism by which Cobalt(2+) dimethanide exerts its effects varies depending on the application. In catalysis, it often acts by facilitating electron transfer reactions, stabilizing reaction intermediates, and lowering activation energies. In biological systems, it can interact with molecular targets such as DNA or proteins, leading to the generation of reactive oxygen species and subsequent cellular damage. The pathways involved often include redox reactions and coordination chemistry .

Comparison with Similar Compounds

Detection and Trade Relevance

Azo/diazo compounds (Table 4, ) selectively detect Co²⁺ ions via colorimetric shifts, critical for environmental monitoring. Meanwhile, global cobalt trade (HS codes 282200 and 810520, ) underscores its economic importance, though Co(CH₃)₂’s niche applications may limit commercial prevalence .

Table 3: Cobalt Detection Methods

| Compound Class | Detection Mechanism | Sensitivity (LOD) |

|---|---|---|

| Azo compounds | Colorimetric (λ = 450–600 nm) | ~0.1 ppm |

| Diazo derivatives | Fluorimetric (λₑₓ = 340 nm) | ~0.05 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.